2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. One common route to obtain it is through the reaction of 2-chloro-6-methylphenyl isocyanate with an amino-thiazole derivative. The resulting product is then subjected to further purification and characterization .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Applications : A study by Cai et al. (2016) demonstrated that derivatives of thiazole-5-carboxamide, closely related to 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, exhibit significant anticancer activity against various cell lines such as A-549, Bel7402, and HCT-8. This indicates potential applications in cancer treatment research (Cai et al., 2016).
Alternative Synthesis Routes
- Synthesis Techniques : Research by Shahinshavali et al. (2021) focuses on an alternative synthesis route for compounds structurally similar to this compound, which can be beneficial for developing more efficient production methods in pharmaceutical research (Shahinshavali et al., 2021).
Methodology for Efficient Synthesis
- Efficient Synthesis Methods : Chen et al. (2009) developed a new method for synthesizing 2-amino-N-(-[(2-chloro-6methylphenyl)-thiazole-5-carboxamide, demonstrating its application in creating dasatinib, an anti-cancer drug. This highlights its role in streamlining drug production processes (Chen et al., 2009).
Novel Antitumor Drug Design
- Antitumor Drug Development : Liu et al. (2011) researched the synthesis of novel thiazole-5-carboxylic acid phenylamide derivatives, including this compound, for potential use as antitumor drugs, showing its utility in medicinal chemistry (Liu et al., 2011).
Polymorphic System Characterization
- Polymorphism Studies : A study conducted by Hušák & Gabriel (2011) on the polymorphic system of N-(2-chloro-6methylphenyl)-2-[[6-(hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, closely related to this compound, involved characterization through X-ray diffraction and other techniques. This research is crucial in understanding the polymorphic properties of related compounds (Hušák & Gabriel, 2011).
Development of Novel Anticancer Agents
- Anticancer Agent Synthesis : The study by Gomha et al. (2017) on thiazole and thiadiazole derivatives, which include structures similar to this compound, focused on their synthesis and evaluation as potent anticancer agents. This demonstrates the compound's potential in the development of new cancer treatments (Gomha et al., 2017).
Antimycobacterial Activity Research
- Antimycobacterial Activity : Research by Marvadi et al. (2020) on novel carboxamides, related structurally to this compound, assessed their efficacy as antimycobacterial agents, showcasing the potential application in treating tuberculosis (Marvadi et al., 2020).
Anti-Inflammatory and Analgesic Activity
- Anti-Inflammatory and Analgesic Potential : A study by Can et al. (2021) synthesized carboxamides derived from the imidazo[2,1-b]thiazole skeleton, similar to this compound, to investigate their anti-inflammatory and analgesic activities. This indicates the compound's relevance in pain management and inflammation research (Can et al., 2021).
Properties
IUPAC Name |
2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDKYYGZOQMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467014 | |
Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302964-11-0 | |
Record name | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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